2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid
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Overview
Description
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C₁₃H₁₅NO₅ It is characterized by the presence of an acetamido group and a dimethoxyphenyl group attached to an acrylic acid backbone
Preparation Methods
The synthesis of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid can be achieved through several routes. One common method involves the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate. This reaction is catalyzed by rhodium complexes with amidophosphite ligands, resulting in high enantioselectivity and complete conversion . The reaction conditions typically involve the use of rhodium catalysts and specific ligands to achieve the desired stereochemistry.
Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalysts, reaction conditions, and purification techniques are crucial for achieving high yields and purity.
Chemical Reactions Analysis
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups, such as alcohols or alkanes.
Substitution: The acetamido and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid can be compared with similar compounds such as:
2-Acetamido-3-(3,4-dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid backbone.
3,4-Dimethoxyphenylacetic acid: Lacks the acetamido group, leading to different chemical properties.
2-Acetamido-3-(3,4-dimethoxyphenyl)butyric acid: Contains a butyric acid backbone, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-7H,1-3H3,(H,14,15)(H,16,17)/b10-6+ |
InChI Key |
XKBWCZHRAGGSAH-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)OC)OC)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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